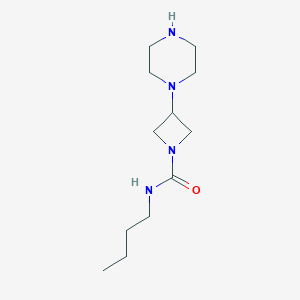
n-Butyl-3-(piperazin-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-3-(piperazin-1-yl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide or a halide under basic conditions to form the azetidine ring.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For example, the azetidine intermediate can be reacted with piperazine in the presence of a suitable base to form the desired compound.
Butylation: The final step involves the introduction of the n-butyl group. This can be achieved through alkylation reactions using n-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-3-(piperazin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
n-Butyl-3-(piperazin-1-yl)azetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological systems, including its potential as an antimicrobial or antiviral agent.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biological macromolecules and its potential as a chemical probe.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of n-Butyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: A similar compound with a tert-butyl group instead of an n-butyl group.
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride: Another similar compound with a dihydrochloride salt form.
Uniqueness
n-Butyl-3-(piperazin-1-yl)azetidine-1-carboxamide is unique due to its specific structural features, including the n-butyl group and the combination of azetidine and piperazine rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H24N4O |
|---|---|
Molecular Weight |
240.35 g/mol |
IUPAC Name |
N-butyl-3-piperazin-1-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C12H24N4O/c1-2-3-4-14-12(17)16-9-11(10-16)15-7-5-13-6-8-15/h11,13H,2-10H2,1H3,(H,14,17) |
InChI Key |
BSMVVOJDGCSMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















